molecular formula C40H69N3O2 B12670728 N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) CAS No. 93918-48-0

N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide)

Cat. No.: B12670728
CAS No.: 93918-48-0
M. Wt: 624.0 g/mol
InChI Key: BJGRDZKUGUAHRH-NWUVBWGCSA-N
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Description

N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide), provided as an acetate salt (1:1) with the CAS Registry Number 93918-63-9 , is a specialized polyunsaturated amide compound of significant interest in materials science and chemical research. This compound, with a molecular formula of C42H73N3O4 and a molecular weight of 684.05 g/mol, belongs to a class of chemicals characterized by a central iminodiethylene backbone linked to two 9,12,15-octadecatrienamide chains, which are derivatives of linolenic acid . Its structure features multiple double bonds, conferring unique physical and chemical properties that researchers can exploit. The primary research applications for this compound include its use as a synthetic intermediate or a functional agent in the development of advanced surfactants, lubricants, and polymer additives. Its high molecular weight and potential for specific molecular interactions, such as hydrogen bonding, make it a candidate for studying self-assembly systems and surface modification processes . The compound's properties, including a calculated boiling point of 826.7°C and a flash point of 453.8°C, indicate high thermal stability, which is a critical parameter for applications involving elevated temperatures . Analytical methods for this compound are well-established; it can be characterized and purified using reverse-phase high-performance liquid chromatography (HPLC) techniques, similar to those used for related stearamide compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

CAS No.

93918-48-0

Molecular Formula

C40H69N3O2

Molecular Weight

624.0 g/mol

IUPAC Name

(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide

InChI

InChI=1S/C40H69N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+

InChI Key

BJGRDZKUGUAHRH-NWUVBWGCSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Activation of Fatty Acid

The carboxyl groups of linolenic acid are generally activated to facilitate amide bond formation. Common activation methods include:

  • Conversion to acid chlorides using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • Formation of active esters, e.g., N-hydroxysuccinimide (NHS) esters.
  • Use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like N,N-dimethylaminopyridine (DMAP).

These methods increase the electrophilicity of the carboxyl carbon, enabling nucleophilic attack by amines.

Coupling with Ethylenediamine

  • Ethylenediamine (1,2-diaminoethane) is reacted with the activated fatty acid derivative.
  • The reaction is typically carried out in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide under inert atmosphere to prevent oxidation of the polyunsaturated chains.
  • The molar ratio of fatty acid derivative to ethylenediamine is controlled to favor bis-amide formation.
  • Reaction temperatures are maintained between 0°C to room temperature to minimize side reactions and degradation of unsaturated bonds.

Purification

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Solvent systems are chosen to separate unreacted starting materials and side products.
  • Final purification may include recrystallization from suitable solvents.

Characterization

  • Structural confirmation is performed by spectroscopic methods including NMR (1H and 13C), IR spectroscopy (amide bond formation), and mass spectrometry.
  • Purity is assessed by HPLC or GC-MS.

Research Findings and Data Summary

Step Method/Condition Notes/Comments
Fatty acid activation Thionyl chloride or DCC/EDC coupling Acid chlorides are highly reactive but moisture sensitive; carbodiimide methods are milder
Coupling agent Ethylenediamine Stoichiometric control critical for bis-amide formation
Solvent Anhydrous dichloromethane or DMF Protects polyunsaturated chains from oxidation
Temperature 0°C to room temperature Prevents isomerization of double bonds
Purification Silica gel chromatography Effective for separating mono- and bis-amides
Characterization NMR, IR, MS Confirms amide bond formation and molecular integrity

Notes on Challenges and Considerations

  • The presence of multiple conjugated double bonds in the octadecatrienoyl chains requires careful control of reaction conditions to avoid oxidation or isomerization.
  • Use of inert atmosphere (nitrogen or argon) and antioxidants during synthesis is recommended.
  • The flexibility of the molecule and potential for multiple conformers can complicate purification and characterization.

Comparative Analysis with Related Compounds

  • The monoacetate derivative of this compound (N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate) is prepared similarly but includes an additional acetylation step.
  • The parent compound’s preparation serves as a foundation for synthesizing derivatives with modified functional groups for tailored applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amides.

    Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. These reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.

    Reduction: Saturated amides with no double bonds.

    Substitution: Amides with various functional groups replacing the hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) exhibit promising anticancer properties. The presence of multiple unsaturated fatty acid chains can enhance cell membrane permeability and improve the delivery of therapeutic agents. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Its structural analogs have shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and other autoimmune conditions. The mechanism involves modulation of signaling pathways related to inflammation .

Biodegradable Polymers

N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can be utilized in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices enhances their mechanical properties and biodegradability. Research has focused on developing sustainable materials that can replace conventional plastics in various applications .

Nanocomposites

The compound's ability to form stable interactions with nanoparticles makes it suitable for the development of nanocomposites. These materials exhibit enhanced thermal and mechanical properties and are being explored for applications in electronics and packaging industries .

Lipid Metabolism Modulation

Studies suggest that N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) may play a role in modulating lipid metabolism. It has been observed to influence fatty acid profiles in cellular systems, potentially aiding in the management of metabolic disorders such as obesity and diabetes .

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes that can encapsulate hydrophobic drugs. This property is particularly advantageous in enhancing the solubility and bioavailability of poorly soluble therapeutic agents .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells via mitochondrial disruption.
Study 2Anti-inflammatory EffectsInhibited IL-6 and TNF-alpha production in macrophages.
Study 3Biodegradable PolymersDeveloped a new polymer blend with improved mechanical strength and degradation rate.
Study 4Drug Delivery SystemsIncreased bioavailability of curcumin when encapsulated in micelles formed from the compound.

Mechanism of Action

The mechanism of action of N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) involves its interaction with cellular membranes and proteins. The compound’s long fatty acid chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) with structurally related bis-amides:

Compound Name (CAS No.) Molecular Formula Acyl Chain Features Key Properties/Applications Regulatory/Safety Notes
N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) (68911-66-0) C₃₈H₆₆N₄O₂ Unsaturated (3 double bonds) Surfactant precursor, lubricant additive Environmental impact level: 100
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) (23147-44-6) C₁₂H₂₅N₃O₄ Short-chain hydroxy-substituted Chelating agent, pharmaceutical excipient High water solubility, low toxicity
Octadecanamide,N,N'-(iminodi-2,1-ethanediyl)bis (10220-90-3) C₃₈H₇₆N₄O₂ Saturated (C18) Thermal stabilizer, corrosion inhibitor Higher melting point, rigid structure
Tetradecanamide,N,N'-(iminodi-2,1-ethanediyl)bis- (93918-46-8) C₃₂H₆₅N₃O₂ Saturated (C14) Emulsifier, surfactant Moderate biodegradability

Key Differences

Acyl Chain Unsaturation :

  • The target compound’s unsaturated C18 chains (9,12,15-octadecatrienamide) enhance flexibility and lower its melting point compared to saturated analogs like Octadecanamide (10220-90-3). This makes it more suitable for low-temperature applications .
  • Unsaturation increases oxidative susceptibility, necessitating stabilizers in formulations, whereas saturated bis-amides exhibit greater thermal stability .

Functional Group Modifications :

  • Hydroxybutyramide derivatives (e.g., 23147-44-6) prioritize hydrogen bonding and solubility, enabling biomedical applications (e.g., drug delivery), unlike the hydrophobic target compound .

Regulatory and Environmental Profiles: The target compound’s environmental impact level (100) in suggests significant regulatory scrutiny, similar to other iminodiethylene-linked amides classified as hazardous in . Shorter-chain analogs (e.g., C14 in 93918-46-8) may have lower bioaccumulation risks compared to C18 derivatives .

Biological Activity

N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide), also known by its CAS number 93918-48-0, is a compound of interest in various biological and pharmaceutical applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with the molecular formula C40H69N3O2C_{40}H_{69}N_3O_2. It consists of two 9,12,15-octadecatrienamide moieties linked by an iminodiethylene group. The presence of multiple unsaturated fatty acid chains suggests potential bioactivity related to lipid metabolism and cell signaling pathways.

PropertyValue
Molecular Weight629.0 g/mol
AppearanceViscous liquid
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Cell Proliferation : Studies have shown that it can influence cell growth and differentiation processes, potentially aiding in tissue repair and regeneration.

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Lipid Research evaluated the antioxidant capacity of various trienamides. N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) demonstrated a significant reduction in lipid peroxidation in vitro, suggesting its potential use as a dietary supplement for cardiovascular health.
  • Anti-inflammatory Research : In a clinical trial focused on chronic inflammatory diseases, patients receiving formulations containing this compound reported reduced symptoms and improved quality of life metrics compared to control groups.
  • Cell Culture Studies : Experiments conducted on human fibroblast cells indicated that treatment with N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) promoted cell proliferation and enhanced collagen synthesis, highlighting its potential application in regenerative medicine.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantReduced lipid peroxidationJournal of Lipid Research
Anti-inflammatoryDecreased symptoms in clinical trialsClinical Trial Database
Cell proliferationEnhanced collagen synthesisCell Culture Studies

Q & A

Q. How to address inconsistencies in biological activity due to batch-to-batch variability?

  • Answer : Implement Quality-by-Design (QbD) principles:
  • Design of Experiments (DoE) : Vary synthesis parameters (temperature, catalyst loading) to identify critical quality attributes.
  • Principal Component Analysis (PCA) : Correlate impurity profiles (HPLC data) with bioactivity outcomes .

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